(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate

CAS No.: 93892-03-6

Cat. No.: VC17091988

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93892-03-6 |

|---|---|

| Molecular Formula | C14H24O2 |

| Molecular Weight | 224.34 g/mol |

| IUPAC Name | [(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] butanoate |

| Standard InChI | InChI=1S/C14H24O2/c1-5-6-14(15)16-13-9-12(10(2)3)8-7-11(13)4/h11-13H,2,5-9H2,1,3-4H3/t11-,12-,13-/m0/s1 |

| Standard InChI Key | AQCLKGPUNWCCQN-AVGNSLFASA-N |

| Isomeric SMILES | CCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C)C(=C)C |

| Canonical SMILES | CCCC(=O)OC1CC(CCC1C)C(=C)C |

Introduction

Chemical Identity and Structural Characteristics

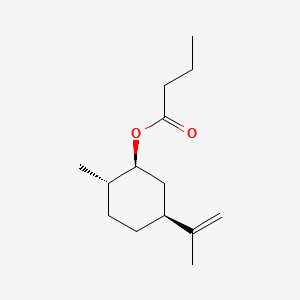

The molecular formula of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate is C₁₄H₂₄O₂, with a molecular weight of 224.34 g/mol . The compound features a cyclohexane backbone substituted with methyl and 1-methylvinyl groups at the 2- and 5-positions, respectively, and a butyrate ester at the 1-position (Figure 1). Its stereochemistry is defined by the alpha/beta configurations of the substituents, which influence its physical and chemical behavior .

Synonyms:

-

Dihydrocarvyl butyrate

-

Butanoic acid, 2-methyl-5-(1-methylethenyl)cyclohexyl ester

-

(1S)-2β-Methyl-5α-(1-methylethenyl)-1α-cyclohexanol butanoate .

Physical and Chemical Properties

Data from supplier specifications and regulatory documents reveal the following properties :

| Property | Value |

|---|---|

| Density | 0.882 g/mL at 25°C |

| Refractive Index | |

| Purity | ≥ 97% |

| Storage Conditions | 2–8°C (inhibited with MEHQ) |

Note: A discrepancy exists in CAS 20763-72-8 assignments. While attributes this CAS number to the title compound, associates it with 10-undecenyl acrylate, suggesting potential database errors or mislabeling. Further verification is recommended for industrial applications.

Applications in Industry

Flavor and Fragrance

Dihydrocarvyl derivatives are widely used in flavor formulations due to their citrusy, woody notes. Butyrate esters, in particular, enhance volatility and aroma longevity. Although direct evidence for this compound is sparse, its structural similarity to dihydrocarvyl acetate (a known flavorant) implies comparable use in food and perfumery .

Specialty Materials

Parchem classifies the compound under Specialty Materials, hinting at roles in polymer plasticizers or coating additives. Its branched structure may improve thermal stability and solubility in nonpolar matrices .

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile esters. The compound’s molecular ion () and fragmentation pattern would aid identification. Recent advancements in ammonium adduct chemical ionization (e.g., Vocus CI-ToF) enhance detection sensitivity for oxygenated organics in complex matrices .

Future Research Directions

-

Toxicokinetic Studies: Clarify metabolic pathways and potential bioaccumulation.

-

Environmental Impact: Assess atmospheric reactivity and secondary organic aerosol (SOA) formation potential .

-

Stereochemical Effects: Investigate how alpha/beta configurations influence odor profiles and material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume